molecular formula C22H22N2O5S B2797029 (4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1251686-96-0

(4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2797029
CAS No.: 1251686-96-0
M. Wt: 426.49
InChI Key: NMUXGCNVZOBJLQ-UHFFFAOYSA-N
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Description

The compound (4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone features a hybrid structure combining a furan-thiazole heterocyclic system, a methoxy-linked phenyl group, and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The furan-thiazole unit is known for its electron-rich aromatic system, which may enhance π-π interactions in biological targets . This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-domain interactions.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c25-21(24-9-7-22(8-10-24)28-12-13-29-22)16-3-5-17(6-4-16)27-14-20-23-18(15-30-20)19-2-1-11-26-19/h1-6,11,15H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUXGCNVZOBJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone , identified by its CAS number 1251686-96-0 , exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article synthesizes available data on its biological properties, including antimicrobial, antiviral, and anticancer activities, along with structure-activity relationships (SAR) and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O5SC_{22}H_{22}N_2O_5S with a molecular weight of 426.5 g/mol . The structural complexity incorporates various pharmacophores that contribute to its biological activity.

PropertyValue
CAS Number1251686-96-0
Molecular FormulaC22H22N2O5S
Molecular Weight426.5 g/mol

Antimicrobial Activity

Research has indicated that thiazole and furan derivatives often exhibit potent antimicrobial properties. A study evaluating similar thiazole compounds found that they displayed significant antibacterial activity against various pathogens, suggesting that the thiazole moiety in this compound may confer similar effects. For instance, derivatives containing thiazole rings have shown minimal inhibitory concentrations (MICs) as low as 50 µg/mL against tested bacteria .

Antiviral Activity

The compound's potential as an antiviral agent has been highlighted in studies focusing on benzothiazole derivatives. These derivatives demonstrated inhibitory effects against viruses such as the Middle East respiratory syndrome coronavirus (MERS-CoV), with some compounds achieving IC50 values around 0.09 µM . Although specific data for our compound is limited, its structural similarity to active compounds suggests potential antiviral efficacy.

Anticancer Activity

Thiazole-containing compounds have been investigated for their anticancer properties, particularly in inhibiting cancer cell proliferation and inducing apoptosis. Studies have shown that certain thiazole derivatives can inhibit cell growth in various cancer cell lines, with IC50 values indicating potent activity . The compound may exhibit similar properties due to its structural characteristics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the furan and thiazole groups is believed to enhance interaction with biological targets, potentially improving efficacy. Modifications at the 4-position of the thiazole ring have been associated with increased potency in related compounds .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A series of synthesized thiazole derivatives were tested against a panel of bacteria, showing promising results with MIC values indicating effective inhibition .
  • Antiviral Screening : In a study focusing on benzothiazole derivatives, several compounds were evaluated for their ability to inhibit MERS-CoV, revealing significant inhibitory concentrations that suggest potential for drug development against viral infections .
  • Anticancer Potential : Compounds structurally related to our target have been shown to induce apoptosis in cancer cell lines, prompting further investigation into their mechanisms of action and therapeutic applications .

Comparison with Similar Compounds

Thiazole-Methanone Derivatives

Compounds with thiazole-methanone scaffolds, such as Furan-2-yl(4-phenylthiazol-2-yl)methanone (4h) and (4-(4-Fluorophenyl)thiazol-2-yl)(p-tolyl)methanone (4i) (), share the thiazole-aromatic methanone motif but lack the spirocyclic amine. These derivatives are synthesized via condensation reactions of thiazole precursors with acyl chlorides or aldehydes, achieving yields of 60–82% . In contrast, the target compound likely involves coupling the spirocyclic amine (e.g., via nucleophilic substitution or amide bond formation) with a pre-formed furan-thiazole-phenyl intermediate, as seen in related spirocyclic syntheses .

Spirocyclic Amine-Containing Compounds

The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety is present in compounds like 1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone () and 4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone (). These analogues highlight the versatility of the spirocyclic system in drug design, often synthesized via reactions between spirocyclic amines and activated carbonyl compounds (e.g., benzoyl chlorides) under anhydrous conditions .

Physicochemical Properties

Compound Name Structural Features Molecular Weight (g/mol) Melting Point (°C) Yield (%) Bioactivity (If Known) References
Target Compound Furan-thiazole, methoxy-phenyl, spirocyclic amine ~457.5 (estimated) Not reported Not reported Not reported
Furan-2-yl(4-phenylthiazol-2-yl)methanone (4h) Furan-thiazole, phenyl ~281.3 126–128 76 Antimicrobial (speculative)
(4-(4-Fluorophenyl)thiazol-2-yl)(p-tolyl)methanone (4i) Thiazole, fluorophenyl, p-tolyl ~313.3 140–142 70 Enzyme inhibition (speculative)
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone Spirocyclic amine, indole ~332.3 Not reported Not reported Not reported
Key Observations:
  • The target compound’s molecular weight (~457.5) is significantly higher than simpler thiazole-methanones (e.g., 281–313 g/mol) due to the spirocyclic system and methoxy-phenyl group.
  • Melting points for thiazole-methanones range from 126–148°C, suggesting moderate crystallinity . The spirocyclic moiety may reduce melting points due to increased conformational freedom.
  • Yields for thiazole-methanones (60–82%) are comparable to spirocyclic derivatives, though the latter often require multi-step protocols .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-((4-(Furan-2-yl)thiazol-2-yl)methoxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone, and how can reaction conditions be optimized for high yield?

  • Methodology : Multi-step synthesis involving (i) coupling of furan-2-yl thiazole with methoxy-phenyl intermediates and (ii) spirocyclic ring formation via cyclization. Key steps include controlling solvent polarity (e.g., dry THF or benzene) and temperature (reflux at 80–100°C), as demonstrated in analogous spiro compound syntheses . Yield optimization requires monitoring reaction progress via TLC and purification via recrystallization (e.g., anhydrous THF/dioxane) .
  • Data : Similar compounds achieved 60–82% yields under optimized conditions .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s purity and structural integrity?

  • Methodology :

  • NMR : Confirm regiochemistry of thiazole and furan substituents using 1^1H and 13^13C NMR, with emphasis on aromatic proton splitting patterns and spirocyclic carbon shifts .
  • HPLC : Assess purity (>95%) using reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm .
  • MS : High-resolution ESI-MS to verify molecular weight (expected ~450–500 Da range) and fragmentation patterns .

Q. What are the critical physicochemical properties influencing solubility and bioavailability?

  • Methodology :

  • LogP : Calculate partition coefficient via computational tools (e.g., ChemAxon) to predict lipophilicity. Experimental validation using shake-flask method in octanol/water .
  • Solubility : Test in aqueous buffers (pH 1.2–7.4) and DMSO; compounds with dioxane/spiro motifs often show limited aqueous solubility, requiring formulation with cyclodextrins .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing furan with thiophene or altering the spiro ring size) impact biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., thiophene-thiazole or 1,4-diaza-spiro[4.5]decanone variants) and compare bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Data : Analogous compounds with thiophene showed 2–3x higher antimicrobial activity vs. furan derivatives .

Q. What computational strategies predict binding affinity to pharmacological targets (e.g., GPCRs or kinases)?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) or serotonin receptors. Focus on hydrogen bonding with spirocyclic oxygen/nitrogen atoms .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories in GROMACS .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?

  • Methodology :

  • Metabolite Profiling : Identify phase I/II metabolites using LC-MS/MS to assess metabolic stability .
  • PK/PD Modeling : Correlate plasma concentrations (Cmax_{max}, AUC) with target engagement in rodent models .

Q. What strategies mitigate synthetic challenges in scaling up spirocyclic ring formation?

  • Methodology :

  • Flow Chemistry : Optimize cyclization steps in continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
  • Catalysis : Screen Pd/C or Au nanoparticles to accelerate spiro ring closure .

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